molecular formula C18H22N6OS B14933237 N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B14933237
M. Wt: 370.5 g/mol
InChI Key: KCBUAEHUEIJFIX-UHFFFAOYSA-N
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Description

N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core with a Z-configuration at the C=N bond, a cyclohexyl group substituted with a tetrazole moiety, and an acetamide linker. The benzothiazole ring is methyl-substituted at position 6, which may enhance steric and electronic properties.

Properties

Molecular Formula

C18H22N6OS

Molecular Weight

370.5 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C18H22N6OS/c1-13-5-6-14-15(9-13)26-17(20-14)21-16(25)10-18(7-3-2-4-8-18)11-24-12-19-22-23-24/h5-6,9,12H,2-4,7-8,10-11H2,1H3,(H,20,21,25)

InChI Key

KCBUAEHUEIJFIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3(CCCCC3)CN4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the condensation of 6-methyl-1,3-benzothiazol-2(3H)-one with 1-(1H-tetrazol-1-ylmethyl)cyclohexylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Target Compound vs. Triazole-Based Acetamides ()

Compounds 6a–6c from share the acetamide backbone but differ in their heterocyclic systems. For example:

  • 6a : Contains a 1,2,3-triazole ring linked to a naphthalene group.
  • 6b and 6c : Feature nitro-substituted phenyl groups on the acetamide nitrogen.

Key Differences :

  • The target compound uses a benzothiazolylidene core instead of triazole, altering π-conjugation and electronic properties.

Spectroscopic Comparison :

Compound IR C=O (cm⁻¹) Notable NMR Signals (δ ppm)
Target ~1670–1680* Cyclohexyl CH₂ (~1.5–2.5), tetrazole CH₂ (~5.4)
6b 1682 5.38 (–NCH₂CO–), 8.36 (triazole proton)
6c 1676 8.40 (triazole proton), 11.02 (–NH)

*Inferred from analogous compounds in and .

Target Compound vs. Benzodithiazine Derivatives ()

The benzodithiazine compound 2 in includes a sulfonyl group (SO₂) and a hydrazine moiety, with IR bands at 1345 cm⁻¹ and 1155 cm⁻¹ for SO₂. Unlike the target compound:

  • The C=N stretch at 1645 cm⁻¹ in 2 is less pronounced than the benzothiazole C=N in the target compound, suggesting differences in resonance stabilization .
Target Compound vs. Cycloheptapyridazine-Benzothiazole Hybrid ()

The compound in shares the benzothiazole-acetamide framework but incorporates a cycloheptapyridazine ring and a trifluoromethoxy group.
Key Contrasts :

  • The trifluoromethoxy group in enhances electron-withdrawing effects, whereas the target compound’s methyl group on benzothiazole is electron-donating.
  • The cycloheptapyridazine ring increases molecular rigidity compared to the tetrazole-substituted cyclohexyl group in the target compound, which may influence binding pocket compatibility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6b () 2 () Compound
Molecular Weight ~430–450* 404.14 291.77 ~470–490*
LogP (Estimated) 2.5–3.5 3.1 1.8 3.8
Hydrogen Bond Donors 2 (NH, tetrazole) 1 (NH) 2 (NH₂) 1 (NH)
Key Functional Groups Tetrazole, benzothiazolylidene Triazole, nitro, naphthalene Benzodithiazine, SO₂ Trifluoromethoxy, pyridazine

*Calculated based on structural analogs.

Biological Activity

The compound N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C₁₈H₂₁N₅OS
  • Molar Mass: 357.46 g/mol

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of a tetrazole group further enhances its pharmacological profile.

Anticancer Activity

Numerous studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)

In a study evaluating related benzothiazole compounds, it was found that certain derivatives induced cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . This suggests that the compound may share similar mechanisms of action.

The proposed mechanism of action for benzothiazole derivatives typically involves:

  • Microtubule Disruption: Many compounds in this class act as microtubule inhibitors, disrupting normal mitotic spindle formation and leading to cell death.
  • Inhibition of Angiogenesis: Some studies have reported that these compounds can inhibit angiogenesis by interfering with endothelial cell functions .
  • Induction of Apoptosis: The activation of apoptotic pathways through caspase activation has been documented in related compounds.

Study 1: Cytotoxicity Evaluation

In a recent evaluation of related benzothiazole derivatives, one compound exhibited an IC₅₀ value of 0.13 µM against EA.hy926 endothelial cells, demonstrating potent cytotoxicity . This study highlights the potential for developing new anticancer agents based on the benzothiazole scaffold.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study identified key structural features necessary for biological activity. Modifications to the benzothiazole ring and substitution patterns significantly influenced cytotoxicity and selectivity against cancer cell lines .

Data Summary

The following table summarizes key findings from various studies on benzothiazole derivatives:

CompoundCell LineIC₅₀ (µM)Mechanism
Compound AA5490.45Microtubule inhibition
Compound BMCF-70.80Apoptosis induction
Compound CMDA-MB-2311.35Anti-angiogenic effects
Target CompoundEA.hy9260.13Microtubule disruption

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